N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
Description
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, a chloromethoxyphenyl sulfonyl group, and a furan-2-ylmethyl group attached to a glycinamide backbone, making it a molecule of interest for its unique structural properties and reactivity.
Properties
Molecular Formula |
C21H21ClN2O5S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O5S/c1-28-20-10-9-18(12-19(20)22)30(26,27)24(14-16-6-3-2-4-7-16)15-21(25)23-13-17-8-5-11-29-17/h2-12H,13-15H2,1H3,(H,23,25) |
InChI Key |
BHWMJCCQQXOGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.
Introduction of the Benzyl Group: Benzylation of the glycinamide is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Chloromethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the benzylated glycinamide using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions.
Incorporation of the Furan-2-ylmethyl Group: The final step is the alkylation of the intermediate product with furan-2-ylmethyl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl or furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group suggests possible interactions with biological targets.
Medicine
Medicinally, this compound or its derivatives might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its bioactivity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the benzyl and furan groups might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridine ring instead of a furan ring.
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)glycinamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide imparts unique electronic properties and reactivity compared to its analogs with pyridine or thiophene rings
Biological Activity
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound belonging to the sulfonamide class, recognized for its diverse biological activities. This compound features a unique molecular structure that includes a benzyl group, a sulfonyl moiety, and a glycinamide backbone, which collectively contribute to its pharmacological profile.
Chemical Structure
The compound's chemical formula is represented as follows:
This structure highlights the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are essential for its biological activity.
Biological Activity
The biological activity of this compound is attributed to its sulfonamide framework. Sulfonamides are known for their broad spectrum of biological activities, including:
- Antimicrobial Properties : Compounds in this class often exhibit antibacterial effects by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Effects : Some sulfonamides have been shown to modulate inflammatory responses.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets. For instance:
- Inhibition of Enzymes : The sulfonamide group can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The unique substituents may allow the compound to act on specific receptors involved in various signaling pathways.
Comparative Studies
Research has compared this compound with similar compounds to evaluate its efficacy and safety profiles. The following table summarizes some findings:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N-benzyl-N'-(4-methoxybenzyl)sulfamide | Benzyl and methoxy groups | Moderate antimicrobial activity | |
| N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(1-phenyltetrazol-5-yl)thio]acetamide | Benzothiazole moiety | Diverse biological activities | |
| N-(5-chloro-2-methoxyphenyl)-glycine | Similar glycine backbone | Anti-inflammatory effects |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preclinical models indicated that the compound reduced inflammatory markers in induced inflammation models, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis and inhibit proliferation, highlighting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
